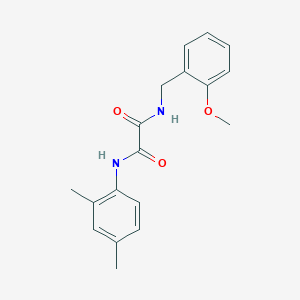

N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Analytical Characterization and Detection

One significant area of research involving these compounds is their analytical characterization and detection in biological samples. These substances, including various NBOMe compounds, have been identified in the recreational drug market and are known for their potent hallucinogenic effects. Studies have developed and optimized methods for the detection and quantification of these compounds using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Zuba & Sekuła, 2013); (Poklis et al., 2014). These methodologies are crucial for forensic and toxicological investigations, contributing to our understanding of the pharmacokinetics and potential toxic effects of these substances.

Pharmacological and Toxicological Studies

Research on the pharmacological and toxicological profiles of N-benzyl-substituted phenethylamines has highlighted their interaction with serotonin receptors and their psychoactive effects. For example, a study on the neurochemical pharmacology of these compounds demonstrated their high potency agonists at 5-HT2A receptors, providing insights into their mechanisms of action and potential risks associated with their use (Eshleman et al., 2018). Understanding these interactions is essential for assessing the safety and potential health risks of new psychoactive substances.

Metabolism and Biodegradation

Investigating the metabolism and biodegradation pathways of these compounds is another area of research interest. Identifying metabolic products and understanding the biotransformation processes of these substances in biological systems can aid in the development of detection methods and the assessment of their persistence in the environment and organisms. This knowledge is fundamental for evaluating the environmental impact and potential toxicity of new synthetic compounds.

Legal and Regulatory Implications

The emergence of N-benzyl-substituted phenethylamines has also prompted studies on their legal and regulatory implications. Research in this area focuses on the classification, legal status, and scheduling of these substances, contributing to policy-making and regulatory efforts aimed at controlling their distribution and preventing abuse (Federal register, 2016). These studies are crucial for public health and safety, ensuring that regulatory bodies have the necessary information to make informed decisions regarding these substances.

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-8-9-15(13(2)10-12)20-18(22)17(21)19-11-14-6-4-5-7-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEPLHNRYPUWDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)

![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)